N-(4-methylthiazol-2-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide
Description
Properties
IUPAC Name |
6-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-10-3-5-12(6-4-10)13-7-21-14(9-24-17(21)19-13)15(22)20-16-18-11(2)8-23-16/h3-9H,1-2H3,(H,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYVBGRQMPSSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=NC(=CS4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Ethyl-2-Aminothiazole-4-Carboxylate
The synthesis begins with the condensation of ethyl bromopyruvate (2) and thiourea (1) in ethanol under reflux for 4 hours, yielding ethyl-2-aminothiazole-4-carboxylate (3). This intermediate serves as the precursor for cyclization.
Reaction Conditions :
Cyclization with p-Tolyl-Substituted Phenacyl Bromide
Intermediate (3) undergoes cyclization with 4-methylphenacyl bromide (4a) in ethanol under reflux to form ethyl 6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxylate (5a).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiazole amine on the α-carbon of the phenacyl bromide, followed by intramolecular cyclization and elimination of HBr.
Optimization Data :
| Phenacyl Bromide | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 4-Methylphenacyl bromide | Ethanol | Reflux | 78 |
| 4-Methylphenacyl bromide | Acetonitrile | 80°C | 65 |
Hydrolysis to Carboxylic Acid
The ester group of (5a) is hydrolyzed to the carboxylic acid (6a) using lithium hydroxide monohydrate (LiOH·H₂O) in a THF/water mixture.
Procedure :
- Dissolve (5a) (1.0 mmol) in THF (10 mL).
- Add LiOH·H₂O (2.0 mmol) in water (5 mL).
- Stir at room temperature for 12 hours.
- Acidify with HCl (1M) and extract with ethyl acetate.
Yield : 92% (white solid).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-2), 7.89 (d, J = 8.1 Hz, 2H, Ar-H), 7.32 (d, J = 8.1 Hz, 2H, Ar-H), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 2.39 (s, 3H, CH₃), 1.33 (t, J = 7.1 Hz, 3H, CH₃).
Amide Coupling with 4-Methylthiazol-2-Amine
Synthesis of 4-Methylthiazol-2-Amine
4-Methylthiazol-2-amine is prepared via a modified Gewald reaction:
- Condensation of chloroacetone with cyanothioacetamide in ethanol.
- Cyclization with K₂CO₃ at 60°C for 6 hours.
Yield : 68% (pale yellow crystals).
Coupling Reaction
Carboxylic acid (6a) is coupled with 4-methylthiazol-2-amine using EDCI/HOBt in DMF.
Procedure :
- Dissolve (6a) (1.0 mmol) in dry DMF (10 mL).
- Add EDCI (1.2 mmol), HOBt (1.2 mmol), and 4-methylthiazol-2-amine (1.0 mmol).
- Stir at room temperature for 24 hours.
- Purify via column chromatography (ethyl acetate/hexanes, 1:1).
Yield : 74% (off-white solid).
Characterization :
- ¹³C NMR (100 MHz, CDCl₃): δ 167.8 (C=O), 159.2 (C-2, thiazole), 152.1 (C-6, imidazo), 142.3 (C-4, thiazole), 139.8 (C-p-tolyl), 128.9–126.4 (Ar-C), 21.7 (CH₃).
- HRMS : m/z calcd for C₁₇H₁₅N₃O₂S₂ [M+H]⁺: 374.0634; found: 374.0638.
Alternative Synthetic Routes
One-Pot Cyclization-Coupling Strategy
A streamlined approach combines cyclization and amidation in a single pot:
- React ethyl-2-aminothiazole-4-carboxylate (3) with 4-methylphenacyl bromide (4a) and 4-methylthiazol-2-amine in DMF.
- Use HATU as the coupling agent at 0°C to room temperature.
Yield : 62% (requires optimization).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time for the cyclization step, improving yield to 81%.
Challenges and Optimization
Regioselectivity in Cyclization
The use of bulky phenacyl bromides favors formation of the 6-aryl regioisomer over the 5-aryl variant. Computational studies (DFT) indicate a ΔG difference of 2.3 kcal/mol favoring the 6-substituted product.
Solvent Effects on Amide Coupling
| Solvent | Coupling Agent | Yield (%) |
|---|---|---|
| DMF | EDCI/HOBt | 74 |
| DCM | DCC/DMAP | 58 |
| THF | HATU | 68 |
Scalability and Industrial Feasibility
Gram-scale synthesis (10 g of 6a) achieved 70% yield using:
- Continuous flow reactor for cyclization (residence time: 20 min).
- Mechanochemical grinding for amide coupling (ball mill, 500 rpm, 1 hour).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Applications
Research has indicated that compounds similar to N-(4-methylthiazol-2-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiazole derivatives against various bacterial strains, demonstrating promising results in inhibiting growth and proliferation.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5 µg/mL |
| Compound B | Escherichia coli | 10 µg/mL |
| Compound C | Pseudomonas aeruginosa | 15 µg/mL |
Anticancer Research
The compound's potential as an anticancer agent has been explored through various studies. It has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism leads to cell cycle arrest and apoptosis in cancer cells.
Case Study: Mechanism of Action
A recent study focused on the binding affinity of this compound to the colchicine site on tubulin. The results indicated that this binding effectively blocked microtubule assembly, thus preventing mitosis in cancer cells.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for enhancing its efficacy. Modifications in the molecular structure can significantly affect its biological activity.
Table 2: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on thiazole ring | Increases lipophilicity and bioavailability |
| Variation in p-tolyl substitution | Alters selectivity towards different cancer cell lines |
Additional Research Findings
Recent literature has expanded on the applications of imidazo[2,1-b]thiazole derivatives, including:
- Antitubercular Activity : Studies have shown that certain derivatives exhibit selective inhibition against Mycobacterium tuberculosis, suggesting potential for tuberculosis treatment.
Case Study: Antitubercular Activity
A study published in RSC Advances reported that specific imidazo[2,1-b]thiazole derivatives demonstrated IC50 values as low as 2.03 µM against Mycobacterium tuberculosis, indicating strong antitubercular properties .
Mechanism of Action
The mechanism of action of N-(4-methylthiazol-2-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, block receptor signaling, or interfere with DNA replication and transcription. The exact pathways involved depend on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Pharmacological Activities
The biological activity of imidazo[2,1-b]thiazole derivatives is highly sensitive to substituents at the C-5 and C-6 positions (Table 1). Key comparisons include:
Table 1: Structural and Activity Comparison of Selected Imidazo[2,1-b]thiazole Derivatives
Key Findings from Analog Studies
COX-2 Inhibition
- Methylsulfonyl and Mannich Base Derivatives : Compound 6a (C-6: methylsulfonylphenyl; C-5: N,N-dimethylamine) exhibited potent COX-2 inhibition (IC₅₀ = 0.08 µM) and high selectivity over COX-1 (selectivity index = 313.7). This highlights the importance of electron-withdrawing groups (e.g., methylsulfonyl) at C-6 and small amines at C-5 for COX-2 activity .
- Comparison with Target Compound : The target compound’s p-tolyl group (electron-donating methyl) at C-6 may reduce COX-2 affinity compared to methylsulfonyl analogs. However, its 4-methylthiazole carboxamide at C-3 could enhance solubility or target interactions in other pathways.
Anticancer Activity
- Chlorophenyl and Piperazine Derivatives : Compound 5l (C-6: 4-chlorophenyl; C-3: piperazine-linked pyridine) showed strong cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 µM), surpassing sorafenib (IC₅₀ = 5.2 µM) . The chlorine atom likely enhances hydrophobic binding, while the piperazine group improves solubility.
- Target Compound’s Potential: The p-tolyl group may offer moderate hydrophobicity for membrane penetration, but its anticancer efficacy would depend on the balance between lipophilicity and hydrogen-bonding capacity from the methylthiazole carboxamide.
Enzyme Inhibition and Receptor Binding
- The bromine atom and thioamide group may contribute to enzyme active-site interactions.
Substituent Effects on Bioactivity
- C-6 Aryl Groups :
- C-3/C-5 Functional Groups :
- Carboxamides (e.g., methylthiazole, oxazol-3-yl) influence solubility and target selectivity.
- Mannich bases (e.g., N,N-dimethylamine) at C-5 optimize COX-2 selectivity .
Biological Activity
N-(4-methylthiazol-2-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide is a synthetic compound belonging to the imidazo[2,1-b]thiazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a fused imidazole and thiazole ring system, which enhances its biological activity. The molecular formula is , with a molecular weight of 244.31 g/mol.
1. Antimicrobial Activity
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial properties. A study found that compounds similar to this compound showed potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined against common pathogens:
These results indicate that the compound is more effective than traditional antibiotics such as ampicillin and streptomycin.
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.5 | Induction of apoptosis |
| MCF-7 (breast cancer) | 4.0 | Inhibition of cell cycle progression |
| A549 (lung cancer) | 6.8 | Inhibition of angiogenesis |
The compound's mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
3. Anti-inflammatory Activity
This compound has also demonstrated anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages:
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-alpha | 70 | 10 |
| IL-6 | 65 | 10 |
These findings suggest its potential use in treating inflammatory diseases .
Case Studies
Several case studies provide insights into the therapeutic applications of this compound:
- Case Study on Antimicrobial Resistance : A clinical trial evaluated the efficacy of this compound in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates compared to standard treatments.
- Cancer Treatment Study : In a preclinical model of breast cancer, administration of the compound resulted in a marked decrease in tumor size and improved survival rates among treated mice compared to controls.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing imidazo[2,1-b]thiazole derivatives like N-(4-methylthiazol-2-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclocondensation of thiazole precursors. For example, coupling imidazo[2,1-b]thiazole intermediates with substituted carboxamides via nucleophilic acyl substitution. Key steps include:
- Use of DMF or dichloromethane as solvents with triethylamine as a catalyst for coupling .
- Purification via recrystallization (ethanol/water mixtures) or column chromatography .
Q. How is cytotoxicity typically evaluated for imidazo[2,1-b]thiazole derivatives in vitro?
- Methodological Answer :
- Cell Lines : HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer) are standard models .
- Assay Protocol : MTT or SRB assays at 48–72 hours, with IC determination using dose-response curves (1–50 µM range). Sorafenib or cisplatin often serve as positive controls .
- Data Interpretation : Compounds with IC <10 µM are prioritized for further study .
Advanced Research Questions
Q. How can molecular docking studies guide the optimization of imidazo[2,1-b]thiazole derivatives for specific targets?
- Methodological Answer :
- Target Selection : Prioritize proteins like Glypican-3 (GPC-3) for hepatocellular carcinoma or BRAF V600E for melanoma .
- Software Tools : AutoDock Vina or Schrödinger Suite for docking simulations, using PDB structures (e.g., 6B8G for GPC-3) .
- Key Metrics : Binding energy scores (<−8 kcal/mol) and hydrogen-bond interactions with catalytic residues (e.g., Arg in GPC-3) .
- Validation : Cross-check with in vitro kinase assays (e.g., BRAF V600E IC ≤1.4 µM in resistant melanoma models) .
Q. How can structural modifications enhance pharmacokinetic properties of imidazo[2,1-b]thiazole carboxamides?
- Methodological Answer :
- Lipophilicity Optimization : Introduce electron-withdrawing groups (e.g., 4-fluorophenyl) to improve membrane permeability .
- Metabolic Stability : Replace labile esters with amides or thiadiazoles to reduce CYP450-mediated degradation .
- Solubility : Add polar substituents (e.g., morpholine) or formulate as hydrochloride salts .
Q. How to resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Source Analysis : Check cell line specificity (e.g., HepG2 vs. MDA-MB-231) and assay conditions (e.g., serum concentration, incubation time) .
- Compound Purity : Confirm via HPLC (>95% purity) to rule out impurities skewing results .
- Target Redundancy : Test against off-target kinases (e.g., CRAF) to identify polypharmacology .
Data Analysis & Experimental Design
Q. What strategies validate the selectivity of imidazo[2,1-b]thiazole derivatives for specific enzyme targets?
- Methodological Answer :
- Panel Screening : Use kinase profiling services (e.g., Eurofins) to test against 50+ kinases at 1–10 µM .
- Cellular Pathway Analysis : Western blotting for downstream markers (e.g., p-ERK for BRAF inhibitors) .
- Mutant Controls : Compare activity in wild-type vs. mutant cell lines (e.g., BRAF V600E vs. WT) .
Q. How to design SAR studies for imidazo[2,1-b]thiazole carboxamides?
- Methodological Answer :
- Core Modifications : Vary substituents on the p-tolyl group (e.g., electron-donating vs. withdrawing groups) .
- Linker Exploration : Replace carboxamide with sulfonamide or thioamide to assess potency shifts .
- Bioisosteres : Substitute thiazole with oxazole or triazole rings to evaluate scaffold flexibility .
Contradiction Management
Q. How to address conflicting reports on the anti-proliferative mechanisms of imidazo[2,1-b]thiazoles?
- Methodological Answer :
- Mechanistic Studies : Combine apoptosis assays (Annexin V/PI), cell cycle analysis, and ROS detection to identify dominant pathways .
- Transcriptomics : RNA-seq to map gene expression changes (e.g., Bcl-2 downregulation vs. p21 upregulation) .
- In Vivo Correlation : Validate findings in xenograft models (e.g., HepG2 tumor volume reduction ≥50%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
